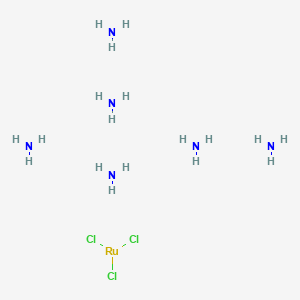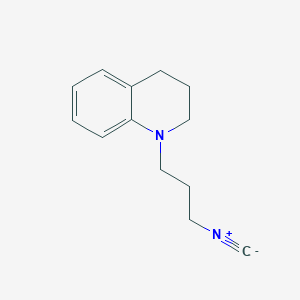
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an isocyanopropyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
The synthesis of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-isocyanopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
化学反応の分析
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The isocyanopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+1] cycloaddition with isocyanides, to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinolines, and substituted isocyanopropyl derivatives.
科学的研究の応用
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The isocyanopropyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical reactions. The tetrahydroquinoline ring can interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3-Isocyanopropyl)adamantane: This compound has a similar isocyanopropyl group but is attached to an adamantane ring instead of a tetrahydroquinoline ring. It is known for its use in the synthesis of bioactive molecules.
1-(3-Isocyanopropyl)piperazine: This compound features an isocyanopropyl group attached to a piperazine ring and is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
1-(3-Isocyanopropyl)benzene: This compound has an isocyanopropyl group attached to a benzene ring and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its tetrahydroquinoline ring, which imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
1-(3-isocyanopropyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H16N2/c1-14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8H,4-5,7,9-11H2 |
InChIキー |
GDRFYZQKNZNLKV-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCCN1CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


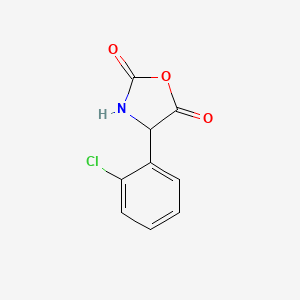
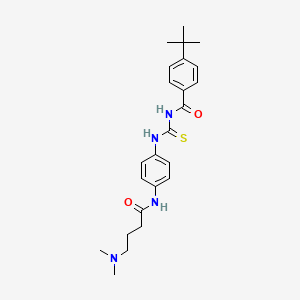
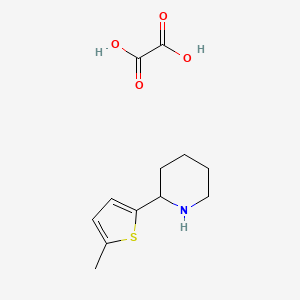
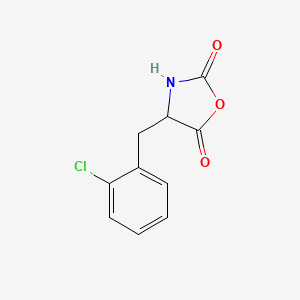
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
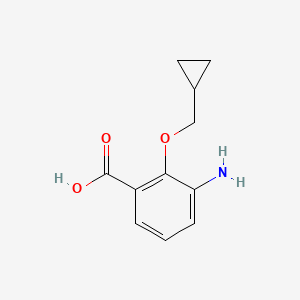
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
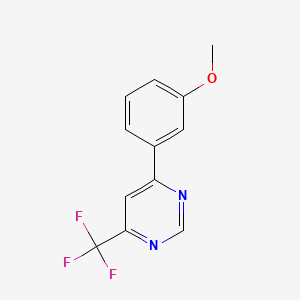
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
